molecular formula C9H12ClNO2 B15236682 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol

5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol

Cat. No.: B15236682
M. Wt: 201.65 g/mol
InChI Key: IDYGZWKQNDTMHS-MLUIRONXSA-N
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Description

5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chiral compound with significant importance in various fields of chemistry and biology. The compound features a phenol group substituted with a chlorine atom and an amino alcohol side chain. Its stereochemistry is defined by the (1S,2R) configuration, which plays a crucial role in its biological activity and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative, such as 2-chlorophenol.

    Introduction of the Amino Alcohol Side Chain:

    Deprotection and Purification: The final step involves deprotection of the phenol group and purification of the desired product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino alcohol side chain can be reduced to form different amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted phenol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The phenol group can form hydrogen bonds, while the amino alcohol side chain can participate in various interactions, including hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-((1R,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol: This enantiomer has the opposite stereochemistry and may exhibit different biological activities.

    5-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol: A positional isomer with the chlorine atom at a different position on the phenol ring.

    5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-bromophenol: A halogen-substituted analog with bromine instead of chlorine.

Uniqueness

The uniqueness of 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol lies in its specific stereochemistry and the presence of both an amino alcohol side chain and a chlorine-substituted phenol group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

5-[(1S,2R)-1-amino-2-hydroxypropyl]-2-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI Key

IDYGZWKQNDTMHS-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)Cl)O)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)O)N)O

Origin of Product

United States

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